molecular formula C15H13FN2O B5597244 N'-(4-fluorobenzylidene)-3-methylbenzohydrazide

N'-(4-fluorobenzylidene)-3-methylbenzohydrazide

Cat. No.: B5597244
M. Wt: 256.27 g/mol
InChI Key: AQKRPIWNHSPNJE-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzylidene)-3-methylbenzohydrazide, also known as FBMBH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A series of compounds including N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. This highlights their potential in addressing the need for new antibacterials due to increasing resistance against current drugs (Suzana et al., 2019). Similarly, compounds derived from 4-fluorobenzoic acid hydrazide, including N'-(4-fluorobenzylidene)-3-methylbenzohydrazide analogs, have shown significant antituberculosis activity, particularly against Mycobacterium tuberculosis H37Rv, suggesting their utility in combating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Anticancer Properties

Research into the anticancer properties of fluorinated Schiff bases derived from 1,2,4-triazoles, potentially including this compound or its analogs, has shown that such compounds exhibit good activity against various human cancer cell lines. This indicates a potential for these compounds to be developed as anticancer agents following further research (Kumar et al., 2013).

Anti-inflammatory and Analgesic Activities

Compounds derived from this compound have been synthesized and tested for their anti-inflammatory and analgesic activities. Some of these compounds showed significant anti-inflammatory activity against carrageenan-induced rat paw edema and also exhibited analgesic activity, highlighting their potential as therapeutic agents in the treatment of inflammation and pain (Khalifa & Abdelbaky, 2008).

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-11-3-2-4-13(9-11)15(19)18-17-10-12-5-7-14(16)8-6-12/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKRPIWNHSPNJE-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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